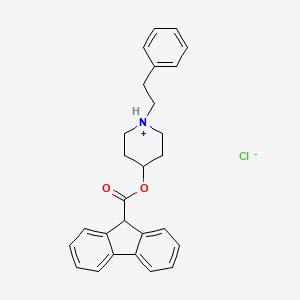
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a phenethyl group and a fluorenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride typically involves the following steps:
Formation of N-Phenethylpiperidine: This step involves the reaction of piperidine with phenethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Introduction of the Fluorenecarboxylate Group: The N-phenethylpiperidine is then reacted with fluorenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane (DCM).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenecarboxylate moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including analgesics and anesthetics.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and sedation.
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: Another intermediate in the synthesis of fentanyl.
Fentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenethyl group, and fluorenecarboxylate moiety makes it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
63957-03-9 |
|---|---|
Molecular Formula |
C27H28ClNO2 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
[1-(2-phenylethyl)piperidin-1-ium-4-yl] 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C27H27NO2.ClH/c29-27(26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)30-21-15-18-28(19-16-21)17-14-20-8-2-1-3-9-20;/h1-13,21,26H,14-19H2;1H |
InChI Key |
FHAFDHUYIWKBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC1OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)CCC5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


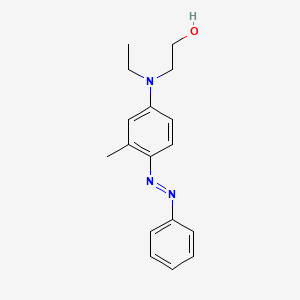
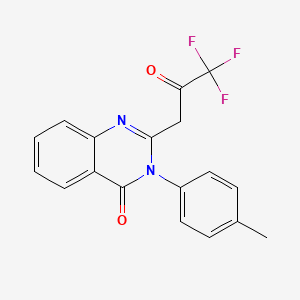
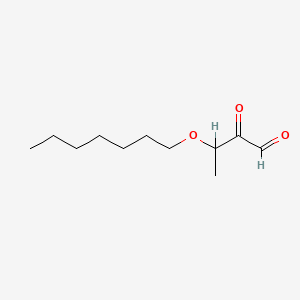
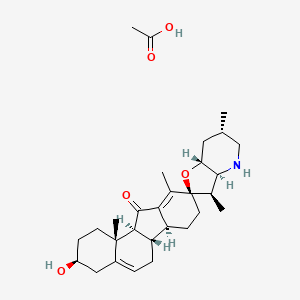
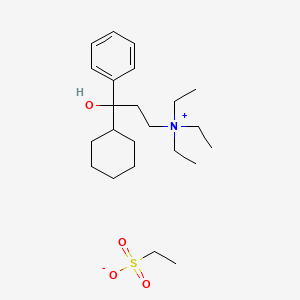
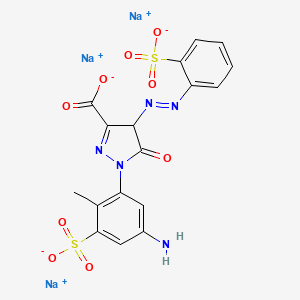
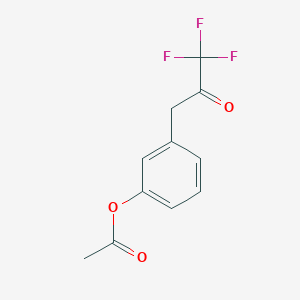
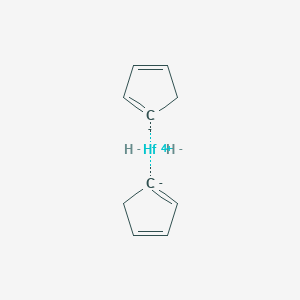

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
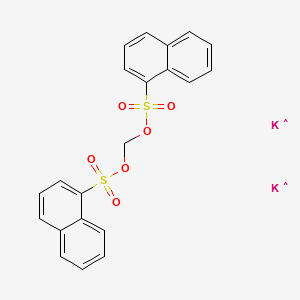

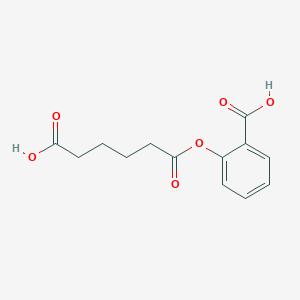
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
